molecular formula C7H12N2O3 B064808 (S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide CAS No. 195138-76-2

(S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide

Cat. No. B064808
M. Wt: 172.18 g/mol
InChI Key: BWSDVQWOQNNKHG-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide, also known as MEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmaceuticals. MEM is a chiral molecule that has been shown to possess a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects.

Mechanism Of Action

The exact mechanism of action of (S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide is not fully understood. However, it is thought to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. (S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting neuronal activity. This suggests that (S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide may have a calming effect on the brain, which could explain its anticonvulsant properties.

Biochemical And Physiological Effects

(S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anticonvulsant, analgesic, and anti-inflammatory properties, (S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide has been shown to have antioxidant effects. This suggests that (S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide may have potential applications in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the primary advantages of (S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide is its relatively simple synthesis method. This makes it an accessible compound for laboratory experiments. Additionally, (S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide has been shown to have a range of biological activities, making it a versatile compound for investigating various physiological processes. However, one of the limitations of (S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide is its low solubility in water, which can make it challenging to work with in certain laboratory settings.

Future Directions

There are several future directions for research on (S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide. One area of interest is the investigation of its potential applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, there is potential for (S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide to be used in the development of new analgesic and anti-inflammatory drugs. Further research is needed to fully understand the mechanism of action of (S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide and its potential applications in medicine and pharmaceuticals.
Conclusion
In conclusion, (S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide is a chiral molecule that has shown promise in scientific research due to its potential applications in the fields of medicine and pharmaceuticals. The synthesis of (S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide is relatively straightforward, and it has been shown to have a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. While there are limitations to working with (S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide, such as its low solubility in water, there are several future directions for research on this compound. Overall, (S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide is a promising compound that has the potential to contribute to the development of new treatments for a range of diseases and disorders.

Synthesis Methods

The synthesis of (S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide involves the reaction of N-methyl-5-oxopyrrolidine-2-carboxamide with methoxyamine hydrochloride in the presence of a base. The resulting product is purified through a series of recrystallization steps to obtain pure (S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide. The synthesis of (S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide is relatively straightforward and can be achieved using standard laboratory equipment.

Scientific Research Applications

(S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide has been the subject of extensive scientific research due to its potential applications in the fields of medicine and pharmaceuticals. One of the primary areas of research has been the investigation of (S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide's anticonvulsant properties. Studies have shown that (S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide is effective in reducing seizures in animal models of epilepsy. Additionally, (S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.

properties

CAS RN

195138-76-2

Product Name

(S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

(2S)-N-methoxy-N-methyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C7H12N2O3/c1-9(12-2)7(11)5-3-4-6(10)8-5/h5H,3-4H2,1-2H3,(H,8,10)/t5-/m0/s1

InChI Key

BWSDVQWOQNNKHG-YFKPBYRVSA-N

Isomeric SMILES

CN(C(=O)[C@@H]1CCC(=O)N1)OC

SMILES

CN(C(=O)C1CCC(=O)N1)OC

Canonical SMILES

CN(C(=O)C1CCC(=O)N1)OC

synonyms

2-Pyrrolidinecarboxamide,N-methoxy-N-methyl-5-oxo-,(2S)-(9CI)

Origin of Product

United States

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